molecular formula C19H19NO3 B11605583 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11605583
M. Wt: 309.4 g/mol
InChI Key: RWUSCDMHXVIVDU-UHFFFAOYSA-N
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Description

“3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one” is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one” typically involves multi-step organic reactions. Common starting materials might include indole derivatives, phenylacetic acid, and isopropylamine. The synthesis could involve steps such as:

    Condensation reactions: to form the indole core.

    Oxidation reactions: to introduce the keto group.

    Hydroxylation: to add the hydroxyl group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:

    Catalysts: to increase reaction efficiency.

    Solvent selection: to ensure the solubility of intermediates.

    Temperature and pressure control: to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

“3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of keto groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield diketones, while reduction could produce diols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of “3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one” would involve its interaction with specific molecular targets. This could include:

    Enzyme inhibition: Binding to active sites of enzymes.

    Receptor modulation: Interacting with cellular receptors to alter signaling pathways.

    Pathway involvement: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.

    Serotonin: A neurotransmitter derived from tryptophan, containing an indole ring.

Uniqueness

“3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one” is unique due to its specific functional groups and structural configuration, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

3-hydroxy-3-phenacyl-1-propan-2-ylindol-2-one

InChI

InChI=1S/C19H19NO3/c1-13(2)20-16-11-7-6-10-15(16)19(23,18(20)22)12-17(21)14-8-4-3-5-9-14/h3-11,13,23H,12H2,1-2H3

InChI Key

RWUSCDMHXVIVDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O

Origin of Product

United States

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